Cas no 1225053-54-2 (1-bromo-9,9-dimethyl-9H-fluorene)

1-bromo-9,9-dimethyl-9H-fluorene 化学的及び物理的性質
名前と識別子
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- 1-bromo-9,9-dimethyl-9H-fluorene
- DA-14145
- 1225053-54-2
- AT36594
- 1-bromo-9,9-dimethylfluorene
- 9H-Fluorene, 1-bromo-9,9-dimethyl-
- bromo-9,9-dimethyl-9H-fluorene
- SCHEMBL783072
- 9H-Fluorene,1-bromo-9,9-dimethyl-
- starbld0001382
- KMZUUSFWPQLMQE-UHFFFAOYSA-N
-
- インチ: InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3
- InChIKey: KMZUUSFWPQLMQE-UHFFFAOYSA-N
- SMILES: CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C
計算された属性
- 精确分子量: 272.02006g/mol
- 同位素质量: 272.02006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 16
- 回転可能化学結合数: 0
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 5.1
じっけんとくせい
- 密度みつど: 1.346±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.5E-4 g/L) (25 ºC),
1-bromo-9,9-dimethyl-9H-fluorene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252823-100mg |
9H-Fluorene, 1-bromo-9,9-dimethyl- |
1225053-54-2 | 98% | 100mg |
$70 | 2024-06-08 | |
eNovation Chemicals LLC | Y1252823-250mg |
9H-Fluorene, 1-bromo-9,9-dimethyl- |
1225053-54-2 | 98% | 250mg |
$95 | 2024-06-08 | |
eNovation Chemicals LLC | Y1252823-1g |
9H-Fluorene, 1-bromo-9,9-dimethyl- |
1225053-54-2 | 98% | 1g |
$340 | 2023-05-18 | |
Ambeed | A1449335-250mg |
1-Bromo-9,9-dimethyl-9H-fluorene |
1225053-54-2 | 98% | 250mg |
$63.0 | 2024-04-25 | |
A2B Chem LLC | AA55979-250mg |
9H-Fluorene, 1-bromo-9,9-dimethyl- |
1225053-54-2 | 98% | 250mg |
$63.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1827754-250mg |
1-Bromo-9,9-dimethylfluorene |
1225053-54-2 | 98% | 250mg |
¥1599.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1827754-100mg |
1-Bromo-9,9-dimethylfluorene |
1225053-54-2 | 98% | 100mg |
¥932.00 | 2024-08-09 | |
1PlusChem | 1P0017T7-250mg |
9H-Fluorene, 1-bromo-9,9-dimethyl- |
1225053-54-2 | 98% | 250mg |
$87.00 | 2023-12-25 | |
A2B Chem LLC | AA55979-100mg |
9H-Fluorene, 1-bromo-9,9-dimethyl- |
1225053-54-2 | 98% | 100mg |
$34.00 | 2024-04-20 | |
Aaron | AR00181J-100mg |
9H-Fluorene, 1-bromo-9,9-dimethyl- |
1225053-54-2 | 98% | 100mg |
$21.00 | 2025-02-13 |
1-bromo-9,9-dimethyl-9H-fluorene 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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3. Back matter
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
1-bromo-9,9-dimethyl-9H-fluoreneに関する追加情報
Recent Advances in the Application of 1-Bromo-9,9-dimethyl-9H-fluorene (CAS: 1225053-54-2) in Chemical Biology and Pharmaceutical Research
The compound 1-bromo-9,9-dimethyl-9H-fluorene (CAS: 1225053-54-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. As a key building block in organic synthesis, this brominated fluorene derivative has been employed in the development of novel materials, bioactive molecules, and pharmaceutical intermediates. Recent studies have highlighted its potential in drug discovery, particularly in the synthesis of kinase inhibitors and fluorescent probes for biological imaging.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-bromo-9,9-dimethyl-9H-fluorene as a crucial intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized its bromo functionality for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold. The resulting compounds showed promising activity against B-cell malignancies, with several derivatives entering preclinical evaluation.
In materials science, researchers at MIT reported in Advanced Materials (2024) the application of this compound in the development of organic semiconductors. The dimethylfluorene core provides excellent thermal stability and charge transport properties, while the bromine atom serves as a handle for further functionalization. The team successfully incorporated derivatives of 1-bromo-9,9-dimethyl-9H-fluorene into polymer backbones, achieving record-high hole mobility in solution-processed organic field-effect transistors.
Recent synthetic methodology developments have expanded the utility of this compound. A Nature Communications (2023) paper described a novel photoredox-catalyzed arylation protocol using 1-bromo-9,9-dimethyl-9H-fluorene, enabling C-H functionalization under mild conditions. This breakthrough has significant implications for the streamlined synthesis of complex fluorene-based architectures, potentially reducing the synthetic steps required for pharmaceutical intermediates.
The compound's role in fluorescent probe development was highlighted in a 2024 Chemical Science publication. Researchers designed environment-sensitive fluorophores by conjugating 1-bromo-9,9-dimethyl-9H-fluorene with various electron donors. These probes demonstrated exceptional solvatochromism and were successfully applied to monitor protein conformational changes in real-time, offering new tools for studying biological processes at the molecular level.
From a safety and regulatory perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles for 1-bromo-9,9-dimethyl-9H-fluorene and its common derivatives. While the compound shows low acute toxicity, proper handling procedures are recommended due to its potential skin and eye irritation properties. These findings support its continued use in research while informing appropriate safety protocols.
Looking forward, the unique combination of structural rigidity, synthetic versatility, and optoelectronic properties positions 1-bromo-9,9-dimethyl-9H-fluorene as a valuable tool in interdisciplinary research. Ongoing studies are exploring its applications in targeted drug delivery systems, where its hydrophobic character and functionalization potential may enable the development of novel nanocarriers. The compound's continued relevance in chemical biology and pharmaceutical research appears assured as these diverse applications mature.
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